Alodane
Overview
Description
Alodane, also known as chromate conversion coating or chem film, is a type of conversion coating used to passivate steel, aluminium, zinc, cadmium, copper, silver, titanium, magnesium, and tin alloys . The coating serves as a corrosion inhibitor, as a primer to improve the adherence of paints and adhesives, as a decorative finish, or to preserve electrical conductivity . It is commonly applied to items such as screws, hardware, and tools .
Synthesis Analysis
The Alodine process involves cleaning the aluminum substrate and applying a chromate conversion coating, often containing hexavalent chromium . This coating chemically reacts with the aluminum, forming a thin, adherent layer that enhances corrosion resistance and promotes adhesion for subsequent coatings .
Molecular Structure Analysis
The molecular formula of Alodane is C9H6Cl8, and its molecular weight is 397.77 .
Chemical Reactions Analysis
The chromate coating process starts with a redox reaction between the hexavalent chromium and the metal . In the case of aluminum, for example, the reaction is Cr6+ + Al0 → Cr3+ + Al3+. The resulting trivalent cations react with hydroxide ions in water to form the corresponding hydroxides, or a solid solution of both hydroxides: Cr3+ + 3 OH− → Cr(OH)3 and Al3+ + 3 OH− → Al(OH)3 .
Physical And Chemical Properties Analysis
Alodine coatings are usually applied by immersing the part in a chemical bath until a film of the desired thickness has formed . The coating is soft and gelatinous when first applied, but hardens and becomes hydrophobic as it dries, typically in 24 hours or less .
Safety And Hazards
The chemicals used in Alodine, particularly hexavalent chromium, can be hazardous if not handled correctly . If exposed, these chemicals can cause skin irritation, respiratory issues, and sometimes more severe health problems . Therefore, it’s crucial to use appropriate safety measures, such as wearing protective clothing .
Future Directions
Alodine finishing is prevalent in aerospace, automotive, and electronics industries . The process’s ability to impart various colors, coupled with ongoing research into alternatives like trivalent chromium, addresses environmental concerns associated with hexavalent chromium, enhancing the eco-friendliness of Alodine treatments .
properties
IUPAC Name |
1,2,3,4,7,7-hexachloro-5,6-bis(chloromethyl)bicyclo[2.2.1]hept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl8/c10-1-3-4(2-11)8(15)6(13)5(12)7(3,14)9(8,16)17/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZORIOHZSVKAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041767 | |
Record name | Chlorbicyclen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorbicyclen | |
CAS RN |
2550-75-6 | |
Record name | Chlorbicyclen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2550-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorbicyclen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41891 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorbicyclen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,7,7-hexachloro-5,6-bis(chloromethyl)bicyclo[2.2.1]hept-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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